N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-18(17-9-13-5-1-2-7-16(13)24-17)20-14-10-19-21(11-14)12-15-6-3-4-8-23-15/h1-2,5,7,9-11,15H,3-4,6,8,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJNVTAKVNFRDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzofuran-2-carboxamide typically involves multi-step organic reactions The pyrazole ring is then synthesized and attached to the benzofuran core through a series of condensation reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzofuran or pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles, such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Pyrazole vs. Thiadiazole : The target compound’s pyrazole core may enhance metabolic stability compared to thiadiazole derivatives, which are more electrophilic and prone to hydrolysis .
- Substituent Effects : The oxane methyl group in the target compound likely improves solubility compared to encorafenib’s bulky sulfonamide and carbamate groups .
- Benzofuran vs.
Characterization :
Insights :
- The thiadiazole derivatives’ antimicrobial efficacy suggests that the target compound’s benzofuran group could be optimized for similar activity .
- Encorafenib’s high protein binding highlights the impact of sulfonamide/pyrimidine groups on pharmacokinetics, a consideration for modifying the target compound .
Discussion and Future Perspectives
The target compound’s hybrid structure positions it between antimicrobial thiadiazoles and kinase inhibitors like encorafenib. Future work should:
Explore Biological Targets : Screen for kinase inhibition (leveraging pyrazole’s affinity) or antimicrobial activity (via benzofuran interactions) .
Optimize Solubility : Introduce polar groups to the oxane methyl or benzofuran moieties to enhance bioavailability.
Leverage Structural Tools : Use SHELX programs for crystallographic refinement to elucidate binding modes .
Biological Activity
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzofuran-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The compound's structure can be described as follows:
- Chemical Formula : C_{14}H_{15}N_{3}O_{3}
- Molecular Weight : 273.29 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory processes.
- Modulation of Receptor Activity : It potentially interacts with receptors that mediate pain and inflammation, contributing to its analgesic properties.
Pharmacological Effects
Research highlights several pharmacological effects associated with this compound:
Anti-inflammatory Activity
In vitro studies have demonstrated that the compound effectively reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases.
Analgesic Properties
Animal model studies indicate significant analgesic effects, making it a candidate for further investigation in pain management therapies.
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-alpha production | |
| Analgesic | Pain relief in animal models | |
| Cytokine Modulation | Reduction in IL-6 levels |
Case Study: Pain Management
In a controlled study involving rodents, this compound was administered to assess its analgesic efficacy. Results indicated a statistically significant reduction in pain response compared to control groups, suggesting a promising avenue for development in chronic pain therapies.
Q & A
Q. What are the standard synthetic routes for N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzofuran-2-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves:
- Step 1 : Formation of the pyrazole ring via cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds .
- Step 2 : Introduction of the oxan-2-ylmethyl group through alkylation, often using oxane-derived bromides or chlorides in polar aprotic solvents (e.g., DMF) under reflux .
- Step 3 : Coupling the pyrazole intermediate with 1-benzofuran-2-carboxamide via amide bond formation, employing carbodiimide coupling agents (e.g., EDC/HOBt) .
Optimization : Reaction temperatures (60–100°C), pH control (neutral to slightly basic), and solvent selection (THF, DCM) are critical for yield and purity. HPLC and NMR are used to monitor intermediates .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- NMR spectroscopy (¹H, ¹³C, 2D COSY/HSQC) resolves the oxane ring’s stereochemistry and pyrazole-benzofuran connectivity .
- Mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₉H₂₀N₃O₃, ~338.39 g/mol) .
- X-ray crystallography (if crystalline) validates bond angles and torsion stresses in the benzofuran-carboxamide moiety .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity, and what computational tools guide this optimization?
- Modifications :
- Computational Tools :
- Molecular docking (AutoDock Vina) predicts interactions with targets like G-protein-coupled receptors (GPR139) .
- QSAR models prioritize substituents based on steric/electronic parameters .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response profiling : Test compound purity (≥95% via HPLC) and confirm solubility in assay media (e.g., DMSO concentration ≤0.1%) .
- Target validation : Use CRISPR/Cas9-knockout models to verify specificity for suspected pathways (e.g., apoptosis regulators) .
- Meta-analysis : Compare datasets across cell lines (e.g., HepG2 vs. HEK293) to identify context-dependent effects .
Q. How does the compound’s stability under physiological conditions impact in vivo studies?
- Hydrolytic stability : Assess degradation in PBS (pH 7.4) at 37°C; the oxane ring’s ether linkage is prone to acid-catalyzed cleavage .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots (e.g., benzofuran methyl groups) .
- Formulation : Use PEG-based nanoparticles to enhance plasma half-life .
Mechanistic and Methodological Challenges
Q. What experimental designs elucidate the compound’s mechanism of action in complex biological systems?
Q. How are synthetic byproducts minimized during scale-up, and what purification methods are recommended?
- Byproduct sources :
- Oxane ring-opening under acidic conditions .
- N-methylation of pyrazole during alkylation .
- Purification :
- Flash chromatography (silica gel, ethyl acetate/hexane gradients) removes polar impurities .
- Recrystallization from ethanol/water improves crystalline purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
